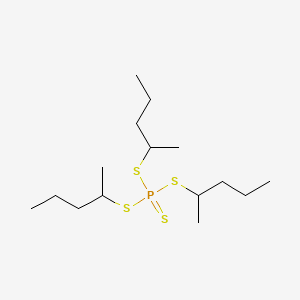
Tris(1-methylbutyl) tetrathiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-methylbutyl) tetrathiophosphate is an organophosphorus compound with the molecular formula C12H27O4PS4 It is known for its unique chemical structure, which includes a phosphorus atom bonded to four sulfur atoms and three 1-methylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-methylbutyl) tetrathiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 1-methylbutanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P2S5+3C5H12O→(C5H11O)3PS4+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tris(1-methylbutyl) tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The 1-methylbutyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Simpler phosphorus compounds and hydrogen sulfide (H2S).
Substitution: New organophosphorus compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Tris(1-methylbutyl) tetrathiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of lubricants, pesticides, and flame retardants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tris(1-methylbutyl) tetrathiophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The specific pathways involved depend on the biological system and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methylbutyl) phosphate: Similar structure but with different alkyl groups.
Tri-n-butyl phosphate: Another organophosphorus compound with different alkyl groups.
Tri-n-amyl phosphate: Similar in structure but with linear alkyl groups.
Uniqueness
Tris(1-methylbutyl) tetrathiophosphate is unique due to its branched alkyl groups, which can influence its chemical reactivity and physical properties. The presence of sulfur atoms also imparts distinct characteristics, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
5446-91-3 |
|---|---|
Fórmula molecular |
C15H33PS4 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
tris(pentan-2-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33PS4/c1-7-10-13(4)18-16(17,19-14(5)11-8-2)20-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
Clave InChI |
VLAKSLQJJNCUNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)SP(=S)(SC(C)CCC)SC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


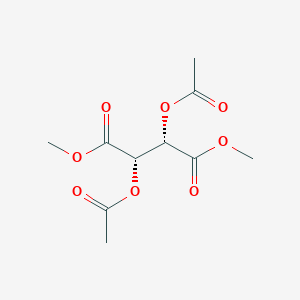
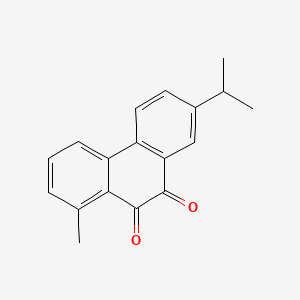
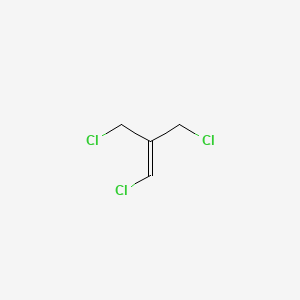

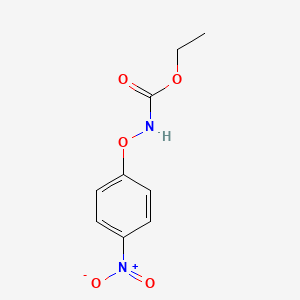

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
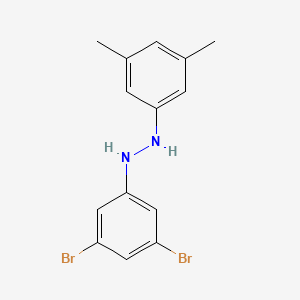
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

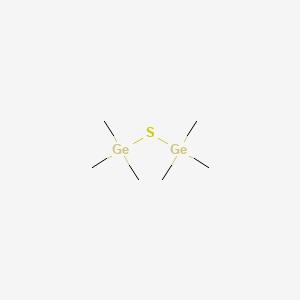

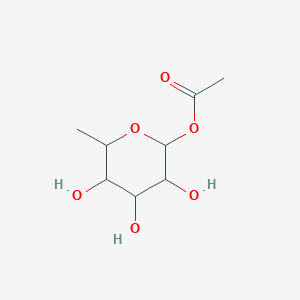
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
